![molecular formula C10H8N2O2 B13032961 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a dioxolo ring fused to a quinazoline core, makes it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
The synthesis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with mercapto oxadiazole or mercapto triazole in the presence of anhydrous potassium carbonate. The reaction mixture is stirred overnight and then poured into ice-cold water, followed by recrystallization using dimethylformamide and water . Microwave-assisted synthesis is another effective method, which offers a greener and more efficient approach compared to conventional heating .
Analyse Des Réactions Chimiques
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include anhydrous potassium carbonate, dimethylformamide, and microwave irradiation. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing transcriptional regulators in bacteria, thereby reducing virulence and biofilm formation . In cancer research, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be compared with other similar compounds such as:
6,8-Dimethyl-[1,3]dioxolo[4,5-g]quinazoline: Similar structure but with an additional methyl group.
Oxolinic acid: A quinoline derivative with antibacterial properties.
N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide: A benzamide derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
8-methyl-[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-6-7-2-9-10(14-5-13-9)3-8(7)12-4-11-6/h2-4H,5H2,1H3 |
Clé InChI |
DFXUHGAIGLXDTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=NC2=CC3=C(C=C12)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


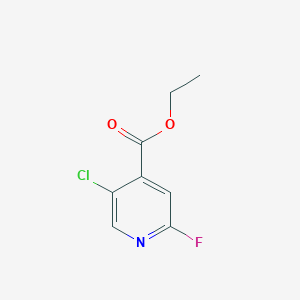

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
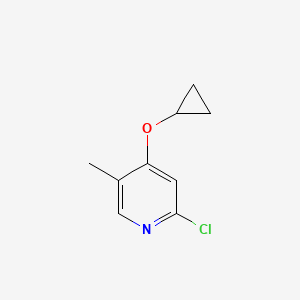


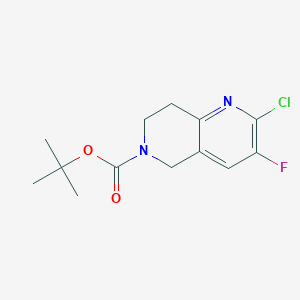

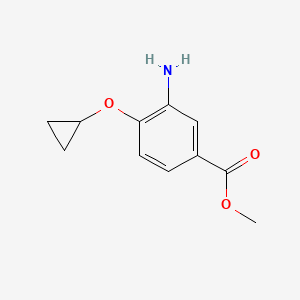
![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)
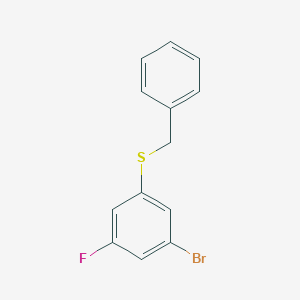
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
